molecular formula C17H23N3O3 B1294155 tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 1000356-55-7

tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate

Cat. No.: B1294155
CAS No.: 1000356-55-7
M. Wt: 317.4 g/mol
InChI Key: FMGRFCGCYQWSLF-UHFFFAOYSA-N
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Description

Structural Significance of Spiro[piperidine-4,2'-quinazoline] Core

The spiro[piperidine-4,2'-quinazoline] scaffold represents a privileged structural motif in medicinal chemistry due to its three-dimensional complexity and conformational rigidity. This spirocyclic system combines a piperidine ring fused at the 4-position with a quinazolin-4-one moiety, creating a non-planar architecture that enhances target binding specificity and metabolic stability. The spiro junction imposes torsional strain, which reduces rotational freedom and stabilizes bioactive conformations, making it advantageous for interactions with enzymes such as acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2).

Key structural features include:

  • Conformational Restriction : The spirocyclic design limits rotational flexibility, optimizing ligand-receptor interactions. For example, spiroquinazoline derivatives exhibit enhanced AChE inhibitory activity (IC50 = 11.89 μM) compared to non-spiro analogs.
  • Stereochemical Diversity : The asymmetric spiro center enables enantioselective synthesis, critical for modulating pharmacokinetic properties.
  • Electron-Deficient Quinazolinone : The 4-oxo group participates in hydrogen bonding with biological targets, as demonstrated in molecular docking studies with COX-2.

Table 1 : Biological Activities of Selected Spiroquinazoline Derivatives

Compound Biological Activity IC50/EC50 Reference
Spiroquinazoline derivative 5 AChE inhibition 11.89 μM
Compound 5a (Cl substituent) Anticancer (HDAC inhibition) 0.27–0.57 μM
8′-Chloro-spiro derivative COX-2/LOX-15 dual inhibition 44% inhibition at 25 mg/kg

Role of tert-Butyl Carboxylate Protecting Groups in Heterocyclic Chemistry

The tert-butyloxycarbonyl (Boc) group is indispensable in the synthesis of nitrogen-containing heterocycles, including spiroquinazolines. Its acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid), preserving sensitive functional groups during multi-step syntheses.

Key Applications in Spiroquinazoline Synthesis :

  • Amine Protection : The Boc group shields the piperidine nitrogen during cyclocondensation reactions. For instance, in the synthesis of tert-butyl 4'-oxo-spiroquinazoline carboxylate, Boc protection prevents undesired side reactions during Friedländer annulation.
  • Solubility Enhancement : The hydrophobic tert-butyl moiety improves solubility in organic solvents, facilitating purification via column chromatography.
  • Orthogonal Deprotection : Boc can be selectively removed in the presence of other protecting groups (e.g., benzyl or Fmoc) using AlCl3 or TMSI.

Table 2 : Comparison of Protecting Groups for Piperidine Nitrogen

Protecting Group Stability Deprotection Method Compatibility with Spirocyclization
Boc Acid-labile TFA, HCl/MeOH High
Fmoc Base-labile Piperidine/DMF Moderate
Cbz Hydrogenolysis-sensitive H2/Pd-C Low

Synthetic Route to tert-Butyl 4'-Oxo-spiroquinazoline Carboxylate :

  • Boc Protection : Treat piperidine-4-amine with di-tert-butyl dicarbonate (Boc2O) in THF/H2O to form tert-butyl piperidine-4-carbamate.
  • Spirocyclization : React with isatoic anhydride under acidic conditions (e.g., p-TsOH) to form the spiro[piperidine-4,2'-quinazoline] core.
  • Oxidation : Convert the 3',4'-dihydroquinazoline to the 4'-oxo derivative using MnO2 or DDQ.

This methodology achieves yields >70% with minimal epimerization, as confirmed by 1H NMR and X-ray crystallography. The Boc group’s stability during these steps underscores its utility in constructing complex spiroheterocycles.

Properties

IUPAC Name

tert-butyl 4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-10-8-17(9-11-20)18-13-7-5-4-6-12(13)14(21)19-17/h4-7,18H,8-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGRFCGCYQWSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649758
Record name tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000356-55-7
Record name tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to tert-butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. A study demonstrated that derivatives of this class showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Neuroprotective Effects

Neuroprotection is another promising application area. Compounds like this compound have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This neuroprotective effect could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The antimicrobial potential of this compound class has also been explored. Studies have shown that certain derivatives possess activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of neurodegeneration induced by oxidative stress, administration of this compound resulted in significant preservation of neuronal integrity and function. Behavioral assessments indicated improved cognitive performance in treated animals compared to controls, suggesting its potential for further development in neuroprotective therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets .

Comparison with Similar Compounds

Heterocyclic Ring Variations

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight Key Reference(s)
Target Compound Quinazoline 4'-oxo C₁₈H₂₃N₃O₃ 329.4 -
tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Quinoline 2'-oxo C₁₈H₂₄N₂O₃ 316.4
tert-Butyl 6′-chloro-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-[1,8]naphthyridine]-1-carboxylate Naphthyridine 6′-Cl C₁₇H₂₁ClN₄O₂ 364.8
tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Quinoline 5'-F, 2'-oxo C₁₈H₂₃FN₂O₃ 334.4
  • Key Observations: Quinoline vs. Quinazoline: Quinoline analogs lack the N3 atom in the fused ring, reducing hydrogen-bonding capacity compared to quinazoline derivatives. This may lower affinity for enzymes like kinases that recognize quinazoline’s dual hydrogen-bonding sites . Halogen Substituents: Chlorine (e.g., 6′-Cl in naphthyridine derivatives) and fluorine (e.g., 5′-F in quinoline analogs) enhance lipophilicity and metabolic stability. Fluorine’s electronegativity can also modulate pKa and bioavailability .

Physicochemical Properties

Compound Name Melting Point (°C) Predicted Boiling Point (°C) Predicted pKa LogP Reference
Target Compound - - - ~2.5 -
tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate - 491.1 14.69 2.8
tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,6]naphthyridine]-1-carboxylate (14c) 143–145 - - ~2.1
tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate - - - ~2.7
  • Key Observations: Melting Points: Naphthyridine derivatives exhibit higher melting points (143–145°C) due to stronger intermolecular interactions from the additional nitrogen atom .

Biological Activity

tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, highlighting its relevance in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the spiro structure through cyclization reactions involving piperidine derivatives and quinazoline precursors.

Research indicates that this compound may exert its biological effects through inhibition of specific enzymes and modulation of cellular pathways. Notably, it has been studied for its inhibitory activity against acetyl-coenzyme A carboxylases (ACCs), which are crucial in fatty acid metabolism.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits moderate to high inhibitory activity against ACC1 and ACC2. The IC50 values for these activities range from 172 nM to 940 nM, indicating a promising potential for therapeutic applications targeting metabolic disorders.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Cytotoxicity (HELF cells)
This compound<1000172 - 940>100 μM

Cytotoxicity

The cytotoxic effects of the compound were assessed using the MTT assay on human embryonic lung fibroblast (HELF) cells. Results indicated that while the compound effectively inhibited ACCs, it exhibited low cytotoxicity at concentrations greater than 100 μM, suggesting a favorable safety profile for further development.

Case Studies

Case Study 1: Fatty Acid Metabolism
In a study examining the role of ACC inhibitors in fatty acid metabolism, this compound was shown to significantly reduce lipid accumulation in hepatocytes. This effect was attributed to the inhibition of ACC activity, leading to decreased lipogenesis.

Case Study 2: Cancer Research
Another investigation focused on the potential anti-cancer properties of the compound. It was found that treatment with this compound resulted in reduced proliferation of cancer cell lines, possibly through the modulation of metabolic pathways linked to cell growth and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate?

  • Methodology : Multi-step synthesis typically involves constructing the spirocyclic core via cyclization reactions. For example:

Core formation : React a piperidine precursor with a quinazolinone derivative under acidic conditions (e.g., HCl/EtOH) to form the spirocyclic framework .

Boc protection : Introduce the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product .

  • Key reagents : Boc₂O, LiAlH₄ (for reductions), and thiocyanate derivatives for heterocyclic ring formation .

Q. How is the compound characterized spectroscopically, and what are common pitfalls in data interpretation?

  • Techniques :

  • NMR : The spirocyclic structure generates distinct splitting patterns in 1H^1H-NMR (e.g., diastereotopic protons at C3' and C4') .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₃N₃O₃: 330.17) .
    • Pitfalls : Overlapping signals in 1H^1H-NMR due to conformational flexibility; use 13C^13C-NMR DEPT-135 to resolve quaternary carbons .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Classified under GHS as acute toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .
  • PPE : Nitrile gloves, safety goggles, and fume hoods for weighing. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping .

Advanced Research Questions

Q. How can reaction yields be optimized for the spirocyclic core formation?

  • Experimental design :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (EtOH, MeOH) to stabilize intermediates .
  • Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization; monitor by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
    • Data analysis : Use DOE (Design of Experiments) to identify interactions between temperature (80–120°C), stoichiometry (1:1–1:1.2), and reaction time (12–24 hrs) .

Q. How can crystallographic data resolve ambiguities in stereochemistry for spiro compounds?

  • Crystallography : Use SHELXL for refinement. Key parameters:

  • Resolution : Aim for <1.0 Å data to resolve disorder in the piperidine ring .
  • Twinned crystals : Apply HKLF5 in SHELXL for twin refinement if Rint > 0.1 .
    • Validation : Cross-check with computational models (e.g., Mercury CSD) to validate bond lengths/angles .

Q. What strategies mitigate discrepancies between computational and experimental spectral data?

  • Computational methods :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts with GIAO (Gaussian) .
  • Error analysis : Compare RMSD between experimental and calculated 1H^1H-NMR shifts; >0.5 ppm suggests conformational sampling gaps .
    • Experimental validation : Acquire variable-temperature NMR to assess dynamic effects .

Q. How can researchers address low reproducibility in scaled-up syntheses?

  • Process chemistry :

  • Mixer–settler extraction : Replace batch extractions with continuous flow to improve phase separation .
  • In-line analytics : Use ReactIR to monitor Boc deprotection kinetics (e.g., CO₂ release at 2300 cm⁻¹) .
    • Troubleshooting : If yields drop >10% at >10 g scale, check for exotherms during Boc addition; use jacketed reactors for cooling .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility profile?

  • Methodological review :

  • Solvent systems : Test DMSO (high solubility) vs. aqueous buffers (pH 7.4, low solubility). Use shake-flask method with HPLC quantification .
  • Temperature effects : Measure solubility at 25°C vs. 37°C; spiro compounds often exhibit inverse temperature solubility .
    • Documentation : Report logP (e.g., 2.8 via XLogP3) and Hansen solubility parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.